N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-butanoylpyrrolidine-2-carboxamide
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-butanoylpyrrolidine-2-carboxamide is a complex organic compound featuring a benzoxazole moiety linked to a phenyl group, which is further connected to a butanoylpyrrolidine carboxamide structure
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-butanoylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-2-6-20(26)25-14-5-8-18(25)21(27)23-16-12-10-15(11-13-16)22-24-17-7-3-4-9-19(17)28-22/h3-4,7,9-13,18H,2,5-6,8,14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIGNNXDIAARDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-butanoylpyrrolidine-2-carboxamide typically involves multiple steps:
-
Formation of the Benzoxazole Ring: : The benzoxazole ring can be synthesized from 2-aminophenol and a suitable carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) at elevated temperatures .
-
Coupling with Phenyl Group: : The benzoxazole derivative is then coupled with a phenyl group through a Suzuki or Heck coupling reaction, using palladium catalysts and appropriate ligands .
-
Attachment of Butanoylpyrrolidine Carboxamide: : The final step involves the formation of the butanoylpyrrolidine carboxamide moiety. This can be achieved through amide bond formation using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and recyclable catalysts.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The benzoxazole moiety can undergo oxidation reactions, typically using reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA), leading to the formation of oxides.
-
Reduction: : Reduction of the compound can be achieved using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which can reduce the carbonyl groups to alcohols.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), or halogens (Cl₂, Br₂).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
